molecular formula C5H2F3N B1273225 2,3,6-Trifluoropyridine CAS No. 3512-18-3

2,3,6-Trifluoropyridine

Cat. No.: B1273225
CAS No.: 3512-18-3
M. Wt: 133.07 g/mol
InChI Key: HRLIANGJWPJFKW-UHFFFAOYSA-N
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Description

2,3,6-Trifluoropyridine is a fluorinated heterocyclic compound with the molecular formula C5H2F3N. It is a derivative of pyridine where three hydrogen atoms are replaced by fluorine atoms at the 2, 3, and 6 positions. This compound is known for its unique chemical properties, which make it valuable in various fields, including pharmaceuticals and organic synthesis .

Biochemical Analysis

Biochemical Properties

2,3,6-Trifluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, facilitating the introduction of fluorine atoms into organic molecules. This fluorination process is essential for enhancing the metabolic stability and bioavailability of pharmaceuticals. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of fluorinated metabolites, which are often more resistant to metabolic degradation .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s presence can alter the activity of specific kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, can impact cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound may modulate the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes by interacting with their active sites or allosteric sites. This can lead to changes in the catalytic activity of these enzymes, affecting metabolic pathways and cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant biological effects are observed. High doses of this compound may cause toxicity, including liver and kidney damage, as well as disruptions in normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more hydrophilic and easier to excrete. Enzymes such as cytochrome P450 play a significant role in the oxidation and reduction of this compound, while conjugation reactions with molecules like glucuronic acid or sulfate can further enhance its excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trifluoropyridine can be synthesized through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, this compound can be obtained from 2,3,5,6-tetrafluoropyridine by selectively removing one fluorine atom . Another method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to produce 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions under controlled conditions. The use of anhydrous solvents and specific catalysts can enhance the yield and purity of the product .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 2,3,5,6-Tetrafluoropyridine
  • 2,4,6-Trifluoropyridine
  • 3,5-Difluoro-2,4,6-triazidopyridine

Comparison: 2,3,6-Trifluoropyridine is unique due to the specific positioning of fluorine atoms, which influences its reactivity and physical properties. Compared to 2,3,5,6-tetrafluoropyridine, it has one less fluorine atom, making it slightly more reactive in nucleophilic substitution reactions. The presence of fluorine atoms at the 2, 3, and 6 positions also imparts distinct electronic properties compared to other trifluoropyridine isomers .

Properties

IUPAC Name

2,3,6-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLIANGJWPJFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382559
Record name 2,3,6-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3512-18-3
Record name 2,3,6-Trifluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3512-18-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trifluoropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-trifluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights do NMR studies provide about the structure of 2,3,6-Trifluoropyridine and its derivatives?

A: Nuclear magnetic resonance (NMR) spectroscopy proves invaluable in elucidating the structure of this compound and related compounds. [] Researchers utilized [AMX]2 fluorine NMR to analyze two isomers of hexafluorodiazabiphenylene, a compound derived from this compound-4,5-dicarboxylic acid. This analysis, coupled with insights from nuclear Overhauser experiments, provided valuable information about the relative signs of nJFF (fluorine-fluorine coupling constants) within the molecule. This data helps scientists understand the spatial arrangement of fluorine atoms and their influence on the molecule's overall structure.

Q2: How does fluorination impact the geometry of the pyridine ring in this compound?

A: Pulsed jet Fourier transform microwave spectroscopy provided precise rotational constants for this compound and its isotopologues. [] These constants, along with anharmonic vibrational corrections, enabled the determination of a semi-experimental equilibrium structure. This research revealed how the presence of fluorine atoms, being highly electronegative, influences the bond lengths and angles within the pyridine ring system.

Q3: How does this compound behave in Diels-Alder reactions compared to its chlorinated analog, Trichloro-1,2,4-triazine?

A: Interestingly, this compound exhibits different reactivity compared to Trichloro-1,2,4-triazine in Diels-Alder reactions with olefins. [] While Trichloro-1,2,4-triazine readily undergoes Diels-Alder reactions with various olefins to yield substituted dichloropyridines, this compound predominantly forms products arising from the addition of a second olefin molecule to an intermediate dihydropyridine. This difference in reactivity highlights the significant impact of fluorine substitution on the reaction pathway and product distribution.

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